5-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine 5-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17524545
InChI: InChI=1S/C9H15N3O/c1-7-5-9(10)11-12(7)6-8-3-2-4-13-8/h5,8H,2-4,6H2,1H3,(H2,10,11)
SMILES:
Molecular Formula: C9H15N3O
Molecular Weight: 181.23 g/mol

5-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine

CAS No.:

Cat. No.: VC17524545

Molecular Formula: C9H15N3O

Molecular Weight: 181.23 g/mol

* For research use only. Not for human or veterinary use.

5-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine -

Specification

Molecular Formula C9H15N3O
Molecular Weight 181.23 g/mol
IUPAC Name 5-methyl-1-(oxolan-2-ylmethyl)pyrazol-3-amine
Standard InChI InChI=1S/C9H15N3O/c1-7-5-9(10)11-12(7)6-8-3-2-4-13-8/h5,8H,2-4,6H2,1H3,(H2,10,11)
Standard InChI Key GAGXHEWDRBXWHI-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NN1CC2CCCO2)N

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound features a pyrazole ring—a five-membered aromatic structure with two adjacent nitrogen atoms—substituted at position 1 with an oxolan-2-ylmethyl group and at position 5 with a methyl group . The oxolan-2-ylmethyl moiety introduces a tetrahydrofuran-derived ether linkage, enhancing the molecule’s stereoelectronic profile. The IUPAC name, 5-methyl-1-(oxolan-2-ylmethyl)pyrazol-3-amine, reflects these substituents’ positions and connectivity.

Key Structural Data

PropertyValueSource
Molecular FormulaC9H15N3O\text{C}_9\text{H}_{15}\text{N}_3\text{O}
Molecular Weight181.23 g/mol
Canonical SMILESCC1=CC(=NN1CC2CCCO2)N
InChI KeyGAGXHEWDRBXWHI-UHFFFAOYSA-N

The tetrahedral geometry of the oxolane ring and planar pyrazole core creates a hybrid structure with distinct electronic properties, as evidenced by computational models .

Synthesis and Chemical Reactivity

Synthetic Pathways

The primary synthesis route involves nucleophilic substitution between oxolan-2-ylmethyl bromide and 5-methyl-1H-pyrazol-3-amine under basic conditions (e.g., potassium carbonate) in polar aprotic solvents like dimethylformamide (DMF) . Optimal yields (reported up to 68%) are achieved at 60–80°C over 12–24 hours .

Oxolan-2-ylmethyl bromide+5-methyl-1H-pyrazol-3-amineDMF, K2CO36080C5-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine+HBr\text{Oxolan-2-ylmethyl bromide} + \text{5-methyl-1H-pyrazol-3-amine} \xrightarrow[\text{DMF, K}_2\text{CO}_3]{60–80^\circ\text{C}} \text{5-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine} + \text{HBr}

Purification typically employs column chromatography (silica gel, ethyl acetate/hexane eluent). Alternative methods, such as microwave-assisted synthesis, remain unexplored but could enhance reaction efficiency.

Reactivity Profile

The amine group at position 3 and the ether linkage in the oxolane moiety render the compound amenable to:

  • Acylation: Reaction with acyl chlorides to form amide derivatives.

  • Alkylation: Quaternization of the pyrazole nitrogen under strong alkylating agents.

  • Oxidation: Potential epoxidation of the oxolane ring under peracid conditions.

Physicochemical Properties

Experimental data on solubility, melting point, and stability remain sparse . Computational predictions (e.g., LogP ≈ 1.2) suggest moderate lipophilicity, suitable for blood-brain barrier penetration in pharmacological contexts. The compound’s pKa (estimated 6.8 for the pyrazole NH) indicates partial protonation under physiological conditions.

Predicted Properties

PropertyValueMethod
LogP (Partition Coefficient)1.2ChemAxon
Topological Polar Surface Area64.8 ŲPubChem
Hydrogen Bond Donors2
CompoundMolecular Weight (g/mol)Key SubstituentsReported Activity
5-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine181.23Methyl, oxolaneAntioxidant (predicted)
4-Bromo-1-(oxolan-2-ylmethyl)-1H-pyrazol-3-amine 246.10Bromo, oxolaneAntimicrobial
5-(Methoxymethyl)-1H-pyrazol-3-amine 127.14MethoxymethylEnzyme inhibition

The bromo-substituted analogue shows enhanced antimicrobial potency due to halogen-mediated membrane disruption , whereas the methoxymethyl variant exhibits higher solubility but reduced metabolic stability .

Future Research Directions

  • Empirical Bioactivity Studies: Systematic screening against bacterial, fungal, and cancer cell lines.

  • ADME-Tox Profiling: Pharmacokinetic studies to assess absorption, distribution, and toxicity.

  • Structural Optimization: Introducing electron-withdrawing groups (e.g., nitro) to modulate reactivity.

  • Materials Science Applications: Exploration as a ligand in coordination polymers or catalysts.

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